

# spectroscopic analysis comparison of 3,4-Difluoro-2-methylbenzoic acid

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## Compound of Interest

Compound Name: 3,4-Difluoro-2-methylbenzoic acid

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## A Comparative Spectroscopic Analysis of Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of **3,4-Difluoro-2-methylbenzoic acid** and three related benzoic acid derivatives: 3,4-Dichlorobenzoic acid, 2-Methylbenzoic acid, and 3,4-Difluorobenzoic acid. This information is valuable for substance identification, characterization, and quality control in research and development.

While experimental spectroscopic data for **3,4-Difluoro-2-methylbenzoic acid** is not readily available in public databases, this guide presents the available data for the selected comparator compounds to serve as a reference for researchers working with similar molecular scaffolds.

## Physicochemical Properties of 3,4-Difluoro-2-methylbenzoic acid

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>6</sub> F <sub>2</sub> O <sub>2</sub>
Molecular Weight	172.13 g/mol
CAS Number	157652-31-8
Physical Form	White to Pale-yellow or Gray Powder

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the comparator compounds.

### <sup>1</sup>H NMR Spectroscopy Data

Compound	Solvent	Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
3,4-Dichlorobenzoic acid	Acetone	8.13 (d, J = 2.0 Hz, 1H), 7.98 (dd, J = 8.4, 2.0 Hz, 1H), 7.75 (d, J = 8.4 Hz, 1H)[1]
2-Methylbenzoic acid	DMSO-d <sub>6</sub>	12.80 (s, 1H), 7.84 (d, J = 6.48 Hz, 2H), 7.29 (d, J = 7.88 Hz, 2H), 2.36 (s, 3H)
3,4-Difluorobenzoic acid	Polysol	

### <sup>13</sup>C NMR Spectroscopy Data

Compound	Solvent	Chemical Shifts (δ, ppm)
3,4-Dichlorobenzoic acid	Acetone	164.8, 136.7, 132.2, 131.4, 131.0, 130.9, 129.3[1]
2-Methylbenzoic acid	DMSO-d <sub>6</sub>	167.80, 143.46, 129.80, 129.55, 128.52, 21.55, 126.75
3,4-Difluorobenzoic acid	Not Specified	

## <sup>19</sup>F NMR Spectroscopy Data

Compound	Solvent	Chemical Shifts (δ, ppm)
3,4-Difluorobenzoic acid	Acetone	-114.14

## Mass Spectrometry Data

Compound	Ionization Mode	Key m/z Values
3,4-Dichlorobenzoic acid	GC-MS	190, 173, 192, 175, 145[2]
2-Methylbenzoic acid	GC-MS	91, 118, 90, 136, 65
3,4-Difluorobenzoic acid	GC-MS	141, 113, 158[3]

## IR Spectroscopy Data

Compound	Technique	Key Absorption Bands (cm <sup>-1</sup> )
3,4-Dichlorobenzoic acid	Nujol Mull	Not Specified
2-Methylbenzoic acid	Not Specified	
3,4-Difluorobenzoic acid	KBr Wafer	Not Specified

## Experimental Protocols

The following are general protocols for the spectroscopic techniques discussed.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A small amount of the solid sample (typically 1-5 mg for <sup>1</sup>H NMR and 10-20 mg for <sup>13</sup>C NMR) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or Acetone-d<sub>6</sub>) in an NMR tube. The spectrum is recorded on a spectrometer, with the chemical shifts referenced to an internal standard (e.g., TMS).

### Fourier-Transform Infrared (FT-IR) Spectroscopy

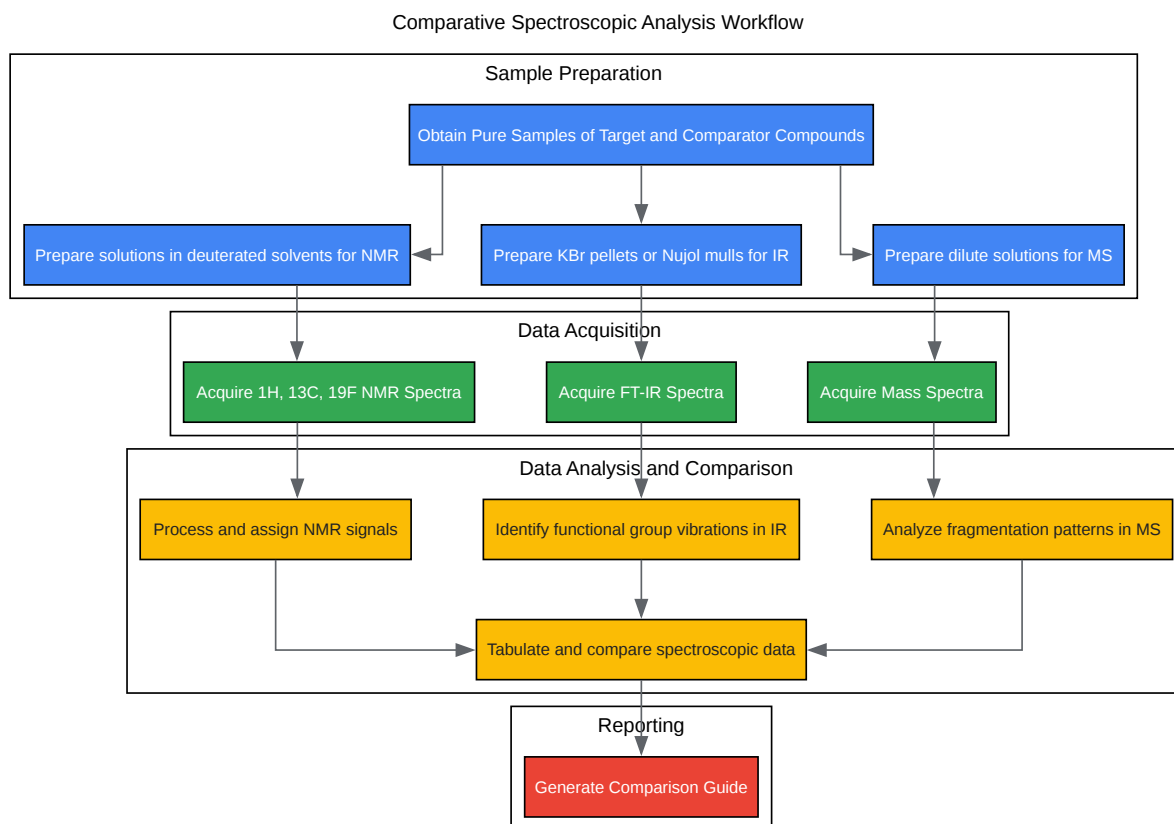
For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the paste between two salt plates. The spectrum is then recorded.

## Mass Spectrometry (MS)

For volatile and thermally stable compounds like benzoic acid derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common technique. The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass-to-charge ratios of the ions are detected.

## Workflow for Comparative Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of chemical compounds.



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Caption: A flowchart illustrating the key stages of a comparative spectroscopic analysis.

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## References

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